2-Methyllamotrigine Methanesulfonate
Description
2-Methyllamotrigine Methanesulfonate (CAS: 1152091-69-4) is a chemical impurity associated with Lamotrigine, an anticonvulsant drug used to treat bipolar depression and epilepsy . Its molecular formula is C₁₁H₁₃Cl₂N₅O₃S, with a molecular weight of 366.22 g/mol . Structurally, it features a triazine core substituted with a 2,3-dichlorophenyl group and a methylamine moiety, conjugated with a methanesulfonate group . This compound is classified as a reference material for pharmaceutical quality control, ensuring the purity of Lamotrigine during manufacturing . Storage recommendations include maintaining it at -20°C under inert conditions due to its hygroscopic nature .
Properties
CAS No. |
1152091-69-4 |
|---|---|
Molecular Formula |
C₁₁H₁₃Cl₂N₅O₃S |
Molecular Weight |
366.22 |
Synonyms |
3,5-Diamino-6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazinium Methane Sulfonate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
the production process likely involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Methyllamotrigine Methanesulfonate has several scientific research applications, including:
Chemistry: Used as a reference material to study the properties and behavior of Lamotrigine and its impurities.
Biology: Investigated for its effects on biological systems, particularly in relation to its parent compound, Lamotrigine.
Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of Lamotrigine.
Industry: Utilized in the development and quality control of Lamotrigine-based medications.
Mechanism of Action
The mechanism of action of 2-Methyllamotrigine Methanesulfonate is related to its parent compound, Lamotrigine. Lamotrigine inhibits the release of glutamate, a neurotransmitter, by blocking voltage-sensitive sodium channels. This inhibition reduces the excitability of neurons and helps control seizures and mood disorders . The exact molecular targets and pathways involved in the action of this compound are not well-defined, but it is believed to interact with similar targets as Lamotrigine .
Comparison with Similar Compounds
2-Methyllamotrigine Methanesulfonate vs. Lamotrigine
While this compound is an impurity, Lamotrigine (C₉H₇Cl₂N₅) is the active pharmaceutical ingredient. The key structural difference lies in the addition of a methyl group and methanesulfonate moiety in the former, altering its pharmacokinetic properties. Lamotrigine inhibits glutamate release via sodium/potassium channel modulation, whereas the impurity’s pharmacological activity remains uncharacterized .
This compound vs. Methyl Methanesulfonate (MMS)
MMS (CAS: 66-27-3, C₂H₆O₃S) is a simple alkylating agent used in mutagenicity studies. Unlike this compound, MMS lacks a triazine ring and is primarily employed to induce DNA damage in toxicological research. At 200 µM , MMS activates the p53 pathway, regulating 255 genes associated with DNA damage responses .
Toxicity Profiles
- This compound: No explicit toxicity data are available. Its role as an impurity necessitates stringent control to avoid unintended pharmacological effects .
- MMS: Exhibits reproductive toxicity in rodents, affecting spermatogenesis at doses ≥50 mg/kg . It induces 147 unique p53-regulated genes, highlighting its genotoxic potency .
- Ethyl Methanesulfonate (EMS): A related alkylating agent (CAS: 62-50-0), EMS is mutagenic at lower concentrations.
Stability and Reactivity
- This compound : Stability data are unspecified, though its storage at -20°C suggests sensitivity to hydrolysis or oxidation .
- MMS and Methanesulfonate Esters: Methanesulfonate esters like MMS undergo solvolysis, with equatorial substituents influencing reaction rates. For example, trans-4-cyano-1-decalyl methanesulfonate solvolysis rates vary significantly with substituent orientation .
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